![molecular formula C10H13N3O B2830482 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1882212-11-4](/img/structure/B2830482.png)

3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

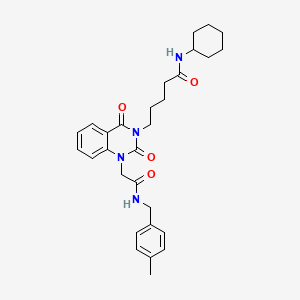

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .

Synthesis Analysis

Benzodiazepines are synthesized via a cyclocondensation reaction . This involves the reaction of an amino acid with a carbonyl compound to form a cyclic structure. The exact synthesis process can vary depending on the specific benzodiazepine being produced .Molecular Structure Analysis

Benzodiazepines have a common molecular structure, which includes a benzene ring fused to a seven-membered diazepine ring . This structure is often modified to create different benzodiazepine drugs with varying properties .Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with various nucleophiles . The exact reactions that a specific benzodiazepine can undergo depend on its molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary widely depending on their specific molecular structure . In general, they are lipophilic (fat-soluble) and have a high affinity for binding to plasma proteins .Wissenschaftliche Forschungsanwendungen

Regiospecific Synthesis and Structural Studies

Research into diazepine derivatives, including compounds similar to 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one, has led to the regiospecific synthesis of various structurally related compounds. These studies provide insights into the conformational and dynamic properties of these molecules, which are critical for understanding their potential applications in materials science and pharmacology. For instance, the work by Alonso et al. (2020) on the synthesis and structural studies of dihydro-pyrido diazepinones highlights the importance of such compounds in understanding molecular structure and behavior, which can be foundational for designing novel materials or drugs (Alonso et al., 2020).

Novel Synthetic Pathways

The synthesis of novel diazepine derivatives through regioselective thionation and nucleophilic substitutions has been explored as a method to create a library of bis-functionalized pyrido-1,4-diazepines. This approach, detailed by Bouakher et al. (2013), opens new avenues for the development of compounds with potential therapeutic or material science applications, underscoring the versatility and utility of diazepine scaffolds in synthetic chemistry (Bouakher et al., 2013).

Affinity to GABA<sub>A</sub>-Receptor Subtypes

Studies on the synthesis of disubstituted 1,4-diazepines and their affinity to GABA<sub>A</sub>-receptor subtypes offer insights into the potential therapeutic applications of these compounds. The investigation by Briel et al. (2010) into tetrahydro-1H-1,4-diazepines and pyrido diazepines reveals their potential utility in modulating benzodiazepine receptor activity, which could have implications for the development of new anxiolytic, sedative, or anticonvulsant drugs (Briel et al., 2010).

Supramolecular Structures and Self-Assembly

The self-assembly of pentaphenol adducts to form supramolecular structures, as studied by Jayaraman et al. (2006), demonstrates the potential of diazepine derivatives in materials science, particularly in the construction of complex molecular architectures. These findings highlight the role of hydrogen bonding in directing the assembly of molecules into higher-order structures, which can have applications in nanotechnology and the development of novel materials (Jayaraman et al., 2006).

Synthesis of Heterocyclic Analogs

The exploration of synthetic methods for producing heterocyclic analogs of benzodiazepine structures, such as pyrrolo[3,4-d][1,2]diazepines, underscores the ongoing interest in diversifying the chemical space of diazepine derivatives for pharmacological screening and material applications. Kharaneko's (2013) work on a novel strategy for synthesizing these heterocycles demonstrates the potential for discovering new biologically active compounds or materials with unique properties (Kharaneko, 2013).

Wirkmechanismus

The mechanism of action of benzodiazepines involves their interaction with the GABA (gamma-aminobutyric acid) neurotransmitter system in the brain . Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain. This results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-2-7-5-12-9-6-11-4-3-8(9)13-10(7)14/h3-4,6-7,12H,2,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDPPAKFZCUQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=C(C=CN=C2)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2830404.png)

![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)

![3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2830409.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2830412.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2830417.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2830419.png)

![2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2830420.png)

![Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2830422.png)